molecular formula C21H22N4O B2692747 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one CAS No. 2034346-79-5

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B2692747
CAS No.: 2034346-79-5
M. Wt: 346.434
InChI Key: NNGMFQQFOMOMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one is a structurally complex molecule featuring a pyrrolidine ring substituted with a 1,2,3-triazole moiety and a propan-1-one backbone bearing two phenyl groups at the 3-position. Its molecular framework combines a nitrogen-rich heterocyclic system (pyrrolidine-triazole) with aromatic bulk (diphenyl), making it a candidate for diverse applications in medicinal chemistry and materials science. The compound’s structural characterization likely involves techniques such as NMR, IR spectroscopy, and X-ray crystallography, as seen in related studies (e.g., ) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved via a “click” reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling with Diphenylpropanone: The final step involves coupling the triazole-pyrrolidine intermediate with diphenylpropanone under conditions that facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrrolidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the triazole or pyrrolidine rings.

    Reduction: Reduced forms of the compound, potentially altering the triazole or pyrrolidine rings.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in various studies related to:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have demonstrated activity against breast cancer cells with low toxicity towards normal cells .
CompoundCell Line TestedIC50 (µg/mL)
1MDA-MB23142.5
2HCT11664.3
3Mia-PaCa268.4
  • Antimicrobial Properties : The triazole and pyrrolidine moieties are known for their antimicrobial activities, making this compound a candidate for further exploration in treating bacterial and fungal infections .

Neuropharmacology

Preliminary studies suggest that compounds containing triazole rings may exhibit GSK-3β inhibitory activity, which is relevant for the treatment of Alzheimer's disease and other neurological disorders. This inhibition could lead to neuroprotective effects and improved cognitive function.

Hepatoprotective Effects

Research has indicated that derivatives similar to this compound possess hepatoprotective properties. They have been shown to reduce markers of liver inflammation and fibrosis in animal models, suggesting potential therapeutic applications for liver disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .

Case Studies

Several studies have documented the biological activities of compounds structurally similar to 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one:

Case Study 1: Anticancer Activity

A study published in Nature demonstrated that derivatives containing similar structural motifs exhibited significant cytotoxicity against breast cancer cell lines while maintaining low toxicity towards normal cells . The findings suggest that structural modifications can enhance therapeutic efficacy.

Case Study 2: Hepatoprotective Effects

In a preclinical study involving mice fed a high-fat diet, treatment with compounds derived from this class showed reduced liver triglyceride levels and improved markers for liver inflammation . This supports the potential use of these compounds in managing metabolic liver diseases.

Mechanism of Action

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which can enhance binding affinity to biological targets. The pyrrolidine ring may contribute to the compound’s overall conformation, affecting its biological activity.

Comparison with Similar Compounds

To contextualize the properties of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one , a comparative analysis with structurally analogous compounds is presented below.

Structural and Functional Group Variations

3-(2,6-Dichlorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]propan-1-one (CAS 2034250-26-3)

  • Key Differences : Replaces the 3,3-diphenyl groups with a 2,6-dichlorophenyl substituent.
  • Implications : The electron-withdrawing chlorine atoms enhance electrophilicity and may improve binding to targets requiring polar interactions. However, reduced hydrophobicity compared to diphenyl groups could limit membrane permeability .
  • Molecular Weight : 339.22 g/mol vs. ~377.45 g/mol (estimated for the diphenyl variant), indicating lower steric bulk .

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one

  • Key Differences : Substitutes the pyrrolidine-triazole system with two pyrazole rings.

3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one

  • Key Differences : Features a chloro-aniline substituent and a dimethylpyrazole group.
  • Crystallography: Monoclinic crystal system (P21/c) with hydrogen-bonded networks, suggesting higher stability compared to the target compound’s unknown packing behavior .

Pharmacokinetic and Physicochemical Properties

Compound LogP (Estimated) Hydrogen-Bond Donors Molecular Weight (g/mol) Notable Substituents
Target compound (diphenyl) ~4.5 0 ~377.45 Diphenyl, pyrrolidine-triazole
3-(2,6-Dichlorophenyl) analog ~3.8 0 339.22 Dichlorophenyl, pyrrolidine-triazole
1-Phenyl-3,3-di(pyrazol-1-yl)propan-1-one ~2.9 2 293.33 Phenyl, pyrazole
3-(3-Chloroanilino) analog ~3.2 1 277.75 Chloroaniline, dimethylpyrazole
  • LogP Trends : The diphenyl variant’s higher LogP suggests superior lipophilicity, favoring blood-brain barrier penetration but possibly complicating aqueous solubility.
  • Hydrogen-Bonding: Pyrazole-containing analogs (e.g., ) exhibit more hydrogen-bond donors, enhancing solubility and target engagement .

Biological Activity

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic compound characterized by the presence of a triazole ring and a pyrrolidine moiety. These structural features are often associated with diverse biological activities, making this compound a subject of interest in medicinal chemistry. This article aims to explore the biological activity of this compound through various studies and data.

Structural Overview

The molecular structure of this compound can be summarized as follows:

Feature Description
Molecular Formula C₁₅H₁₈N₄O
Molecular Weight 286.33 g/mol
CAS Number 2034409-40-8

The compound consists of three main structural components:

  • Triazole Ring : Known for its role in various biological processes.
  • Pyrrolidine Moiety : Provides structural rigidity and potential interactions with biological targets.
  • Diphenyl Group : Enhances lipophilicity and may influence pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Triazole Ring : Achieved through Huisgen cycloaddition reactions.
  • Pyrrolidine Ring Formation : Synthesized via cyclization reactions.
  • Coupling Reactions : Involves coupling the triazole and pyrrolidine with the diphenyl group through substitution reactions.

Anticancer Properties

Research indicates that compounds featuring similar structural motifs exhibit significant anticancer activity. For instance, derivatives based on diphenylpropanone scaffolds have shown potent growth inhibition against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves inducing apoptosis and cell cycle arrest at the G2/M phase .

A study evaluating related compounds demonstrated that they could effectively inhibit tumor cell migration and exhibit selective toxicity towards cancer cells without affecting non-cancerous cells . The IC50 values for some derivatives were reported in the range of 1.25–3.98 µM, which are comparable to established chemotherapeutic agents like 5-fluorouracil.

The proposed mechanism of action for this compound involves modulation of enzyme activity or receptor binding. Compounds with triazole and pyrrolidine rings can interact with various biological targets, leading to altered signaling pathways that promote apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of structurally similar compounds:

  • Case Study on Diphenylketone Derivatives :
    • Researchers synthesized a series of diphenylketone derivatives and evaluated their cytotoxicity against MCF-7 cells.
    • Results indicated high cytotoxic activity with some compounds outperforming traditional chemotherapeutics like Tamoxifen .
  • Triazole-Based Compounds :
    • A study focused on triazole derivatives found that they exhibited significant antimicrobial and anticancer properties due to their ability to inhibit specific enzymes involved in cell proliferation .

Properties

IUPAC Name

3,3-diphenyl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(24-14-11-19(16-24)25-22-12-13-23-25)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,12-13,19-20H,11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGMFQQFOMOMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.